molecular formula C22H21NO7 B6545127 1,4-dimethyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzene-1,4-dicarboxylate CAS No. 929428-62-6

1,4-dimethyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzene-1,4-dicarboxylate

Cat. No. B6545127
CAS RN: 929428-62-6
M. Wt: 411.4 g/mol
InChI Key: VYTZWQYEXNQDHN-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzene-1,4-dicarboxylate, commonly known as DM-2-MBCA, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. DM-2-MBCA has a unique molecular structure that enables it to interact with a variety of biological molecules, making it a promising tool for studying biochemical and physiological processes.

Scientific Research Applications

DM-2-MBCA has been studied for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological processes of cells and organisms. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, DM-2-MBCA has been used to study the effects of drugs on cells and organisms.

Mechanism of Action

DM-2-MBCA has a unique molecular structure that enables it to interact with a variety of biological molecules. It is believed to interact with proteins and enzymes, as well as other biological molecules, by forming hydrogen bonds and electrostatic interactions. Additionally, DM-2-MBCA has been shown to bind to DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
DM-2-MBCA has been studied for its potential biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other biological molecules. Additionally, it has been shown to affect gene expression, cell proliferation, and apoptosis. In animal studies, DM-2-MBCA has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

DM-2-MBCA has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be stored for long periods of time. Additionally, it can be used in a variety of experiments, including biochemical, physiological, and molecular biological studies. However, there are some limitations to using DM-2-MBCA in laboratory experiments. It is a synthetic compound and, as such, may not have the same effects as naturally occurring compounds. Additionally, its effects may vary depending on the concentration used, the type of experiment, and the species being studied.

Future Directions

The potential applications of DM-2-MBCA are still being explored. Future research could focus on studying the effects of DM-2-MBCA on different cell types and organisms. Additionally, further research could be done to identify the molecular targets of DM-2-MBCA and to better understand its mechanism of action. Additionally, research could be done to develop more efficient and cost-effective methods of synthesizing DM-2-MBCA. Finally, further research could be done to identify potential therapeutic applications of DM-2-MBCA.

Synthesis Methods

DM-2-MBCA can be synthesized by a multi-step process involving the reaction of ethyl 2-methyl-1-benzofuran-3-carboxylate with 5-ethoxy-2-methyl-1-benzofuran-3-amine in the presence of anhydrous potassium carbonate in dimethyl sulfoxide (DMSO). The reaction is heated to a temperature of 140°C for 5-10 hours. The reaction is then cooled and the product is isolated by filtration. The purity of the product is determined by thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

dimethyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-5-29-14-7-9-18-16(11-14)19(12(2)30-18)20(24)23-17-10-13(21(25)27-3)6-8-15(17)22(26)28-4/h6-11H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWQYEXNQDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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